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molecular formula C10H12O2 B077494 4-Allyloxyanisole CAS No. 13391-35-0

4-Allyloxyanisole

Cat. No. B077494
M. Wt: 164.2 g/mol
InChI Key: AWFKWSSQKRKAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265428B1

Procedure details

Allyl(4-methoxyphenyl)ether was prepared in the same manner as described in Example 17A, but using 4-methoxyphenol (10 g, 84 mmol) and allyl bromide (9.7 g, 84 mmol), in 98% yield as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH2:10](Br)[CH:11]=[CH2:12]>>[CH2:10]([O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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